![molecular formula C27H34N2O10 B145233 [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate CAS No. 129229-98-7](/img/structure/B145233.png)
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate, also known as BPTM, is a highly potent and selective inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 has been implicated in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the development of CK2 inhibitors, such as BPTM, has attracted significant attention in the scientific community.
Wirkmechanismus
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate binds to the ATP-binding site of CK2 and inhibits its activity by preventing the transfer of the γ-phosphate of ATP to the substrate. [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to be a competitive inhibitor of CK2, with a Ki value in the low nanomolar range. The selectivity of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate for CK2 over other protein kinases is due to the unique structural features of the ATP-binding site of CK2.
Biochemische Und Physiologische Effekte
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production, and activation of the Nrf2/ARE pathway. These effects are mediated by the inhibition of CK2 activity and the downstream signaling pathways that are regulated by CK2.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate in lab experiments include its high potency and selectivity for CK2, its ability to inhibit the activity of CK2 in a competitive manner, and its wide range of biochemical and physiological effects. However, the limitations of using [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for optimization of the reaction conditions for its synthesis.
Zukünftige Richtungen
There are several future directions for the research and development of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate, including:
1. Optimization of the synthesis method to improve the yield and purity of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate.
2. Development of more potent and selective CK2 inhibitors based on the structure of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate.
3. Investigation of the role of CK2 in other diseases, such as metabolic disorders and cardiovascular diseases.
4. Development of new drug delivery systems for [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate to improve its solubility and bioavailability.
5. Evaluation of the efficacy and safety of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate in preclinical and clinical trials for the treatment of cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate is a highly potent and selective inhibitor of CK2 that has been extensively studied in various scientific research fields. Its wide range of biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. However, further research is needed to optimize its synthesis, improve its solubility and bioavailability, and evaluate its efficacy and safety in preclinical and clinical trials.
Synthesemethoden
The synthesis of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with acetic anhydride. The yield of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been extensively studied in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In inflammation research, [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB, a key transcription factor involved in the inflammatory response. In neurodegenerative disease research, [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to protect neurons from oxidative stress-induced cell death by activating the Nrf2/ARE pathway.
Eigenschaften
CAS-Nummer |
129229-98-7 |
|---|---|
Produktname |
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate |
Molekularformel |
C27H34N2O10 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate |
InChI |
InChI=1S/C27H34N2O10/c1-16(30)39-15-19-14-28(26(31)17-10-20(33-2)24(37-6)21(11-17)34-3)8-9-29(19)27(32)18-12-22(35-4)25(38-7)23(13-18)36-5/h10-13,19H,8-9,14-15H2,1-7H3 |
InChI-Schlüssel |
KRGMLTJKLQEHOZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonyme |
1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinemethanol acetate (ester) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



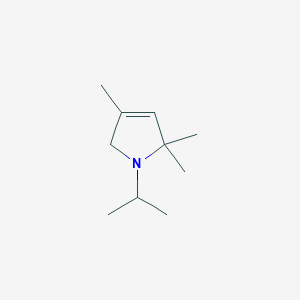
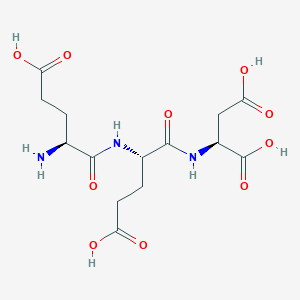
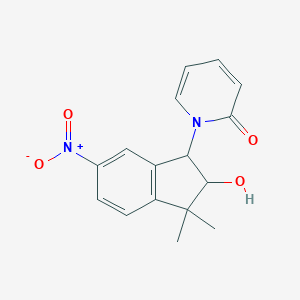
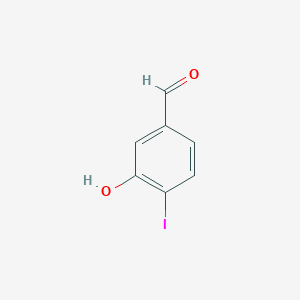
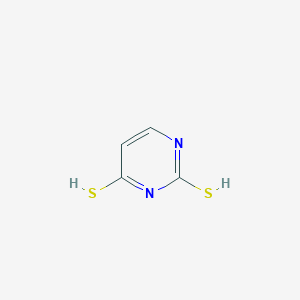
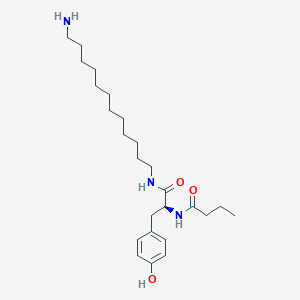
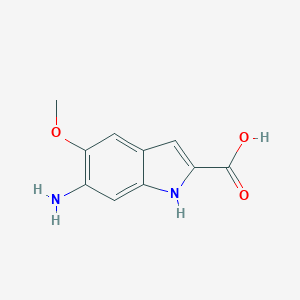
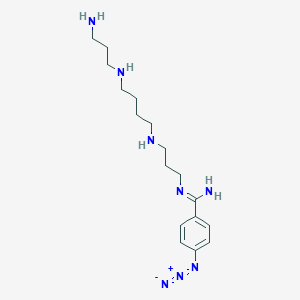
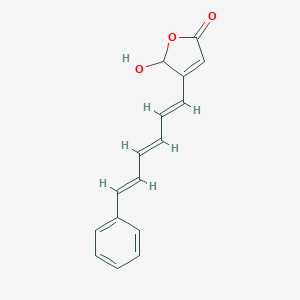
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
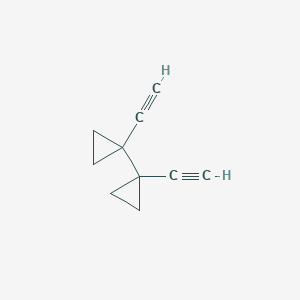
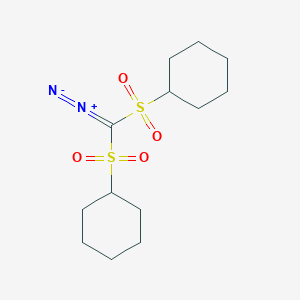
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)